molecular formula C7H8N2 B078756 2-(1-Methylpropylidene)malononitrile CAS No. 13017-50-0

2-(1-Methylpropylidene)malononitrile

Cat. No.: B078756
CAS No.: 13017-50-0
M. Wt: 120.15 g/mol
InChI Key: MGIVLXLHHYLSAF-UHFFFAOYSA-N
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Description

2-(1-Methylpropylidene)malononitrile is a malononitrile derivative characterized by a branched aliphatic substituent (1-methylpropylidene) attached to the malononitrile core. Malononitrile derivatives are widely employed as intermediates in heterocyclic synthesis, optoelectronic materials, and molecular devices due to their electron-deficient nature and ability to undergo cyclocondensation, nucleophilic additions, and cross-coupling reactions .

Properties

IUPAC Name

2-butan-2-ylidenepropanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-3-6(2)7(4-8)5-9/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIVLXLHHYLSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C#N)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336682
Record name 2-(1-Methylpropylidene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13017-50-0
Record name 2-(1-Methylpropylidene)propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13017-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Methylpropylidene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Malononitrile Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Type Key Properties/Applications Reference
2-(4-Nitrobenzylidene)malononitrile C₁₀H₅N₃O₂ 199.17 Aromatic (Nitro) Precursor to heterocycles; used in molecular devices
2-(1-Ethoxypropylidene)malononitrile C₈H₁₀N₂O 150.18 Aliphatic (Ethoxy) Intermediate in organic synthesis
2-(2,2-Dimethyl-1-phenylpropylidene)malononitrile C₁₄H₁₄N₂ 210.28 Aromatic (Phenyl) Structural data available; no specified applications
2-((Pyren-1-yl)methylene)malononitrile C₂₀H₁₀N₂ 278.31 Polycyclic Aromatic High light-harvesting efficiency (LHE) in DSSCs

Key Observations :

  • Aliphatic vs. Aromatic Substituents: Aliphatic derivatives (e.g., 2-(1-ethoxypropylidene)malononitrile) typically exhibit lower molecular weights and simpler synthetic routes compared to aromatic analogs. However, aromatic derivatives (e.g., nitrobenzylidene or pyrenylmethylene) demonstrate enhanced optoelectronic properties due to extended π-conjugation .
  • Electron-Withdrawing Groups: The nitro group in 2-(4-nitrobenzylidene)malononitrile increases electrophilicity, favoring applications in charge-transfer systems . In contrast, aliphatic substituents (e.g., ethoxy) may reduce reactivity but improve solubility in non-polar solvents .

Reactivity Differences :

  • Aromatic derivatives (e.g., 2-(4-nitrobenzylidene)malononitrile) undergo regioselective heterocyclization to form thiazoles or pyran derivatives .
  • Aliphatic analogs are more prone to hydrolysis or nucleophilic substitution due to less steric hindrance .

Optoelectronic and Thermal Properties

  • Aromatic Derivatives: 2-((Pyren-1-yl)methylene)malononitrile exhibits strong photoluminescence (PL) with a quantum yield of 0.45 in the solid state, making it suitable for OLEDs . 2-(4-Nitrobenzylidene)malononitrile shows a broad absorption band at 350–400 nm due to intramolecular charge transfer (ICT) .
  • Aliphatic Derivatives: Limited optoelectronic applications but better thermal stability. For instance, 2-(1-ethoxypropylidene)malononitrile decomposes at ~200°C, higher than aromatic analogs .

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